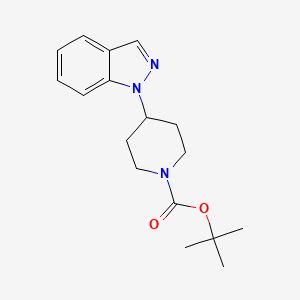
tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-indazol-1-ylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C17H23N3O2. It is a derivative of piperidine and indazole, and it is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with 2-piperidin-4-yl-1H-benzoimidazole . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 4-indazol-1-ylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules.
Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets. It helps in understanding the mechanisms of action of various drugs and their effects on biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new pharmaceuticals aimed at treating various diseases .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new technologies and processes .
Wirkmechanismus
The mechanism of action of tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: This compound is structurally similar and is used as a pharmaceutical intermediate.
tert-Butyl 4-(2-chloro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate: Another similar compound with applications in chemical synthesis.
Uniqueness: tert-Butyl 4-indazol-1-ylpiperidine-1-carboxylate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in the development of specialized pharmaceuticals and research applications .
Eigenschaften
Molekularformel |
C17H23N3O2 |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-10-8-14(9-11-19)20-15-7-5-4-6-13(15)12-18-20/h4-7,12,14H,8-11H2,1-3H3 |
InChI-Schlüssel |
QMJZWJDGVRHHER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


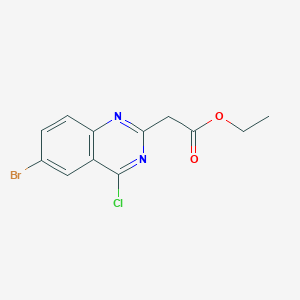

![3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15072979.png)
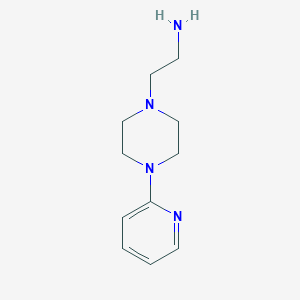


![9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene](/img/structure/B15073005.png)
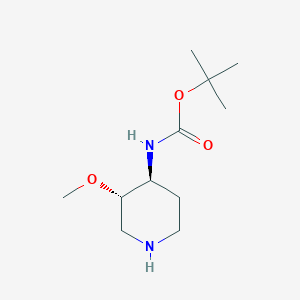
![4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B15073013.png)
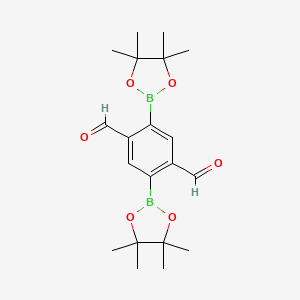
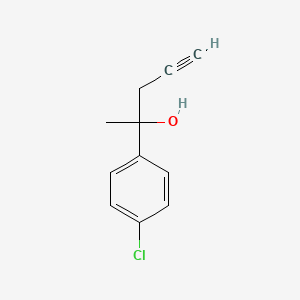
![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)
![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
![(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid](/img/structure/B15073052.png)
